2-Hydroxybehenate
Overview
Description
2-hydroxybehenate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxybehenic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a 2-hydroxy fatty acid anion 22:0. It derives from a behenate. It is a conjugate base of a 2-hydroxybehenic acid.
Scientific Research Applications
1. Analytical Techniques in Plasma Analysis
Seo et al. (2015) developed an efficient method for analyzing seven 2-hydroxy fatty acids (2-HFAs), including 2-hydroxybehenate, in plasma. The method used gas chromatography-mass spectrometry and achieved high accuracy and precision, demonstrating its usefulness for analyzing 2-HFAs in plasma samples (Seo et al., 2015).
2. Orthopedic Implant Coatings
Wu et al. (2008) explored the use of novel sphene (CaTiSiO5) ceramics as coatings for titanium alloys (Ti-6Al-4V) used in orthopedic implants. Their study did not specifically mention this compound, but it provided insights into advancements in coating materials for orthopedic applications, highlighting the potential relevance of various chemical compounds in this field (Wu et al., 2008).
3. Catalysis and Reaction Kinetics
Barrett et al. (2009) investigated the use of heavier group 2 metals for the intermolecular hydroamination of ethene, offering insights into the catalysis efficiency dependent on the metal-substituent bonds. While this compound was not directly studied, the research contributes to understanding reaction mechanisms in catalysis, which could be relevant to the broader study of this compound (Barrett et al., 2009).
Properties
IUPAC Name |
2-hydroxydocosanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGJJWLCCOPDAZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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